2-((cyanomethyl)thio)-N,N-diethyl-4-oxo-3-pentyl-3,4-dihydroquinazoline-7-carboxamide
Description
2-((Cyanomethyl)thio)-N,N-diethyl-4-oxo-3-pentyl-3,4-dihydroquinazoline-7-carboxamide is a quinazoline derivative featuring a 3,4-dihydroquinazolin-4-one core. The molecule is substituted at position 2 with a cyanomethylthio group, at position 3 with a pentyl chain, and at position 7 with a diethylcarboxamide moiety. The cyanomethylthio group (-SCH2CN) introduces both sulfur and nitrile functionalities, which may enhance reactivity or binding interactions in biological systems.
Properties
IUPAC Name |
2-(cyanomethylsulfanyl)-N,N-diethyl-4-oxo-3-pentylquinazoline-7-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O2S/c1-4-7-8-12-24-19(26)16-10-9-15(18(25)23(5-2)6-3)14-17(16)22-20(24)27-13-11-21/h9-10,14H,4-8,12-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSOHGNQIJPYREY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)N(CC)CC)N=C1SCC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds share structural motifs with 2-((cyanomethyl)thio)-N,N-diethyl-4-oxo-3-pentyl-3,4-dihydroquinazoline-7-carboxamide, particularly the thioacetamide linkage, heterocyclic cores, and substituted side chains:
Key Observations:
The dihydroquinoline core in compound 47 () replaces the quinazolinone oxygen with a thioxo group, which may modulate redox properties or metal-binding affinity .
Substituent Effects: The cyanomethylthio group in the target compound is unique among the analogues; similar compounds (e.g., 5, 26) feature simpler thioacetamide linkages without nitrile functionality. The nitrile group may enhance electrophilicity or participate in hydrogen bonding . The pentyl chain at position 3 is shared with compound 47 (), suggesting a role in hydrophobic interactions or membrane permeability.
Synthetic Strategies :
- Most analogues (e.g., 5 , 26 ) are synthesized via acid-amine coupling, a method likely applicable to the target compound. The diethylcarboxamide group in the target may require selective alkylation or carboxamide formation .
The target’s diethylcarboxamide group may mimic similar bioisosteric properties .
Research Findings and Limitations
- Gaps in Evidence : Pharmacokinetic or target-binding data for the target compound are unavailable, limiting direct comparisons with analogues like 47 () or 5 ().
- Synthetic Challenges: The cyanomethylthio group’s stability under reaction conditions is unclear; similar nitrile-containing compounds require careful handling to prevent hydrolysis .
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